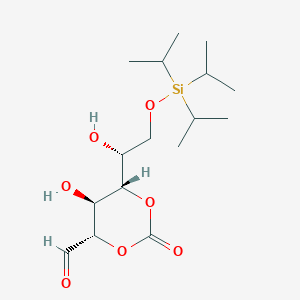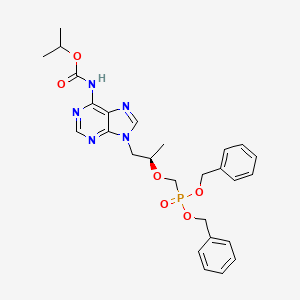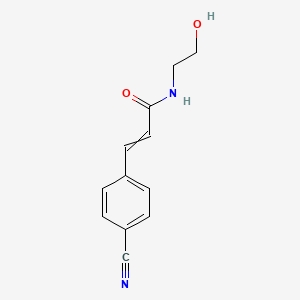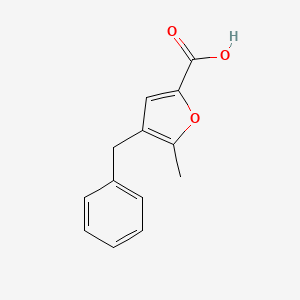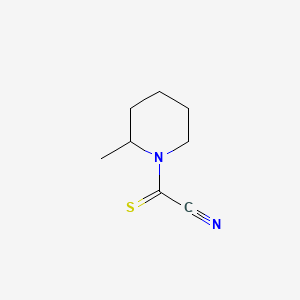
p-Mentha-1(7),8(10)-dien-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Mentha-1(7),8(10)-dien-9-ol is a naturally occurring monoterpenoid alcohol. It is a derivative of p-menthane and is known for its presence in essential oils of various aromatic plants. This compound is characterized by its distinct molecular structure, which includes a cyclohexane ring with multiple double bonds and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Mentha-1(7),8(10)-dien-9-ol can be achieved through several methods. One common approach involves the oxidation of limonene, a naturally occurring terpene found in citrus oils. The reaction typically employs oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like wild celery, followed by purification processes such as distillation and chromatography. The optimization of extraction methods, including hydrodistillation and solvent extraction, is crucial to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
p-Mentha-1(7),8(10)-dien-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to yield saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions include p-Mentha-1(7),8(10)-dien-9-one (oxidation product) and p-Mentha-1(7),8(10)-dien-9-amine (substitution product).
Applications De Recherche Scientifique
p-Mentha-1(7),8(10)-dien-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of p-Mentha-1(7),8(10)-dien-9-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s double bonds can participate in redox reactions, affecting cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Mentha-1(7),8-dien-2-ol
- p-Mentha-2,8-dien-1-ol
- Limonene
Uniqueness
p-Mentha-1(7),8(10)-dien-9-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Unlike its isomers, this compound has a hydroxyl group at the 9th position, which significantly influences its reactivity and applications .
Propriétés
Numéro CAS |
29548-13-8 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-(4-methylidenecyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h10-11H,1-7H2 |
Clé InChI |
SDDQNZKSVASSFO-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC(CC1)C(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


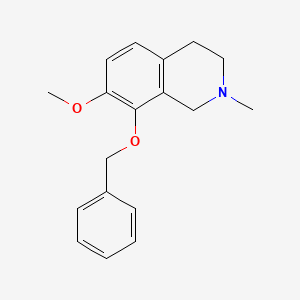
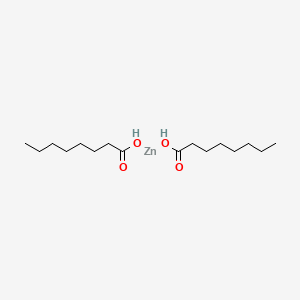
![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
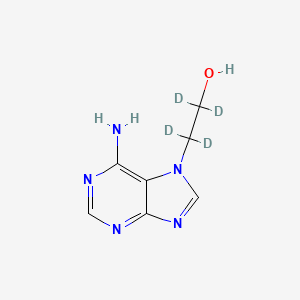
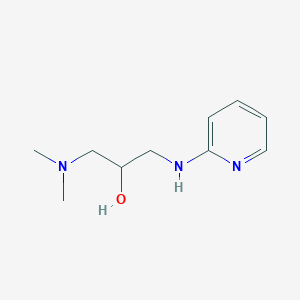
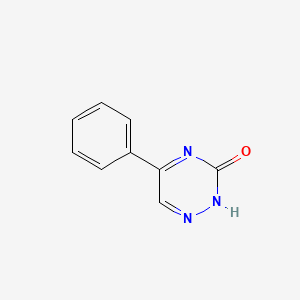
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
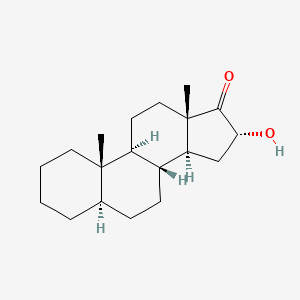
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
